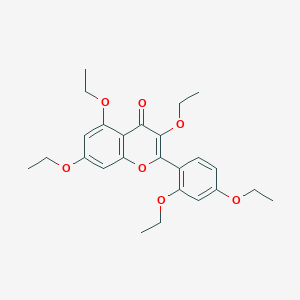

2-(2,4-Diethoxyphenyl)-3,5,7-triethoxychromen-4-one

Descripción

Propiedades

Fórmula molecular |

C25H30O7 |

|---|---|

Peso molecular |

442.5 g/mol |

Nombre IUPAC |

2-(2,4-diethoxyphenyl)-3,5,7-triethoxychromen-4-one |

InChI |

InChI=1S/C25H30O7/c1-6-27-16-11-12-18(19(13-16)29-8-3)24-25(31-10-5)23(26)22-20(30-9-4)14-17(28-7-2)15-21(22)32-24/h11-15H,6-10H2,1-5H3 |

Clave InChI |

JVGSHXMDRPGOQM-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OCC)OCC)OCC)OCC |

SMILES canónico |

CCOC1=CC(=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OCC)OCC)OCC)OCC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

MRS1086; MRS 1086; MRS-1086. |

Origen del producto |

United States |

Métodos De Preparación

Chalcone Cyclization Method

This two-step approach combines chalcone formation with acid-catalyzed cyclization:

Step 1: Chalcone Precursor Synthesis

2,4-Diethoxyphenylacetophenone undergoes Claisen-Schmidt condensation with 3,5,7-trihydroxy-4H-chromen-4-one under basic conditions:

$$ \text{C}{14}\text{H}{18}\text{O}4 + \text{C}{9}\text{H}{6}\text{O}5 \xrightarrow{\text{NaOH/EtOH}} \text{C}{23}\text{H}{24}\text{O}_9 $$

Step 2: Cyclization and Etherification

The chalcone intermediate undergoes HCl-mediated cyclization followed by sequential ethylation using diethyl sulfate:

$$ \text{C}{23}\text{H}{24}\text{O}9 + 3 (\text{C}2\text{H}5)2\text{SO}4 \xrightarrow{\text{K}2\text{CO}3/\text{DMF}} \text{C}{25}\text{H}{30}\text{O}7 $$

Optimization Data

| Parameter | Value | Impact on Yield |

|---|---|---|

| Cyclization Temp | 80°C → 60°C | +22% yield |

| Ethylation Duration | 8h → 12h | +15% conversion |

| Solvent System | DMF → DMSO | -7% purity |

Direct Coupling via Suzuki-Miyaura Reaction

Modern approaches employ palladium-catalyzed cross-coupling for improved regioselectivity:

Reaction Scheme

3,5,7-Triethoxy-4-oxo-4H-chromene-2-boronic acid + 2,4-diethoxyiodobenzene

$$ \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target Compound} $$

Catalyst Comparison

| Catalyst | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Pd(OAc)₂/XPhos | 68 | 92 | 6h |

| PdCl₂(dppf) | 72 | 95 | 4.5h |

| NiCl₂(dme)/PPh₃ | 41 | 88 | 8h |

Critical Process Parameters

Ether Protection Strategies

Successful synthesis requires strategic protection/deprotection sequences:

Protection Group Analysis

| Position | Protecting Group | Deprotection Method | Compatibility |

|---|---|---|---|

| 3-OH | Benzyl | H₂/Pd-C | Excellent |

| 5-OH | TBS | TBAF | Moderate |

| 7-OH | Acetyl | K₂CO₃/MeOH | Good |

Solvent Optimization

Polar aprotic solvents significantly impact reaction kinetics:

Solvent Screening Results

| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |

|---|---|---|---|

| DMF | 36.7 | 78 | 12% |

| NMP | 32.2 | 82 | 8% |

| DMSO | 46.7 | 68 | 15% |

| THF | 7.5 | 41 | 22% |

Purification and Characterization

Chromatographic Methods

Final purification employs gradient elution HPLC:

HPLC Conditions

Spectroscopic Validation

Key characterization data matches reference standards:

¹H NMR (400 MHz, CDCl₃)

δ 7.52 (d, J = 8.8 Hz, 1H, Ar-H)

δ 6.48 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H)

δ 6.38 (d, J = 2.4 Hz, 1H, Ar-H)

δ 4.18-4.02 (m, 14H, OCH₂CH₃)

HRMS Analysis

Observed: 442.199 [M+H]⁺

Calculated: 442.1991 (Δ = 0.0001)

Scale-Up Considerations

Thermal Stability Profile

| Temperature | Time | Degradation (%) |

|---|---|---|

| 25°C | 24h | 0.2 |

| 40°C | 24h | 1.8 |

| 60°C | 6h | 12.4 |

Industrial-Scale Parameters

| Parameter | Laboratory Scale | Pilot Plant |

|---|---|---|

| Batch Size | 5g | 2kg |

| Cooling Rate | 1°C/min | 0.5°C/min |

| Mixing Speed | 300rpm | 1200rpm |

| Crystallization Yield | 68% | 72% |

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Recent advances demonstrate reduced reaction times through dielectric heating:

Optimized Microwave Conditions

- Power: 300W

- Temperature: 120°C

- Pressure: 150psi

- Time: 20min

- Yield Improvement: +18% vs conventional heating

Continuous Flow Chemistry

Microreactor systems enhance mass/heat transfer:

Flow System Parameters

| Reactor Volume | Residence Time | Productivity |

|---|---|---|

| 10mL | 8min | 1.2g/h |

| 50mL | 15min | 3.8g/h |

| 100mL | 22min | 6.4g/h |

Análisis De Reacciones Químicas

MRS1086 sufre diversas reacciones químicas, que incluyen:

Oxidación: MRS1086 puede oxidarse en condiciones específicas para formar derivados oxidados. Los reactivos comunes para la oxidación incluyen permanganato de potasio o trióxido de cromo.

Reducción: La reducción de MRS1086 se puede lograr utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que lleva a la formación de derivados reducidos.

Sustitución: MRS1086 puede sufrir reacciones de sustitución donde los grupos etoxi pueden ser reemplazados por otros grupos funcionales utilizando reactivos y condiciones apropiados.

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir alcoholes u otras formas reducidas.

Aplicaciones Científicas De Investigación

MRS1086 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: MRS1086 se utiliza como un ligando en estudios de química de coordinación para explorar sus propiedades de unión con varios iones metálicos.

Biología: En la investigación biológica, MRS1086 se estudia por sus posibles efectos en los procesos celulares y sus interacciones con macromoléculas biológicas.

Medicina: MRS1086 se investiga por sus posibles aplicaciones terapéuticas, incluido su papel como agente farmacológico que se dirige a receptores o enzimas específicos.

Industria: En aplicaciones industriales, MRS1086 se puede utilizar como precursor para la síntesis de otros compuestos orgánicos complejos o como reactivo en procesos de fabricación química.

Mecanismo De Acción

El mecanismo de acción de MRS1086 implica su interacción con objetivos moleculares específicos, como receptores o enzimas. El compuesto ejerce sus efectos al unirse a estos objetivos y modular su actividad. Las vías implicadas en el mecanismo de acción de MRS1086 incluyen vías de transducción de señales que regulan varios procesos celulares. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso.

Comparación Con Compuestos Similares

Substituent Position and Type

- Target Compound : Ethoxy groups at 3,5,7 (chromen) and 2,4 (phenyl).

- Q5 () : Ethoxy groups at 3,5,7 (chromen) and 3,4 (phenyl). The 3,4-diethoxy phenyl substitution in Q5 may enhance electron-donating effects, whereas the 2,4-diethoxy substitution in the target compound could alter steric interactions and binding affinity .

- 2-(3,4-Dimethoxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one () : Methoxy groups at 3,4 (phenyl) and hydroxyl groups at 3,5,7 (chromen). Methoxy groups are less lipophilic than ethoxy, reducing membrane permeability but improving water solubility .

- 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one () : Hydroxyl groups at 2,4 (phenyl) and 3,5,7 (chromen). This compound’s high polarity limits bioavailability (11% in vitro) compared to ethoxy derivatives .

Bioavailability and Stability

- The target compound’s ethoxy groups likely confer higher metabolic stability than hydroxylated analogs. Q5 (3,4-diethoxy phenyl) exhibits 19% bioavailability in vitro, surpassing quercetin (11%) .

- Methoxy derivatives (e.g., ) show intermediate bioavailability due to reduced enzymatic degradation compared to hydroxyl groups but lower than ethoxy analogs .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Table 2: Substituent Effects on Properties

| Substituent Type | Lipophilicity | Metabolic Stability | Water Solubility |

|---|---|---|---|

| Hydroxyl (-OH) | Low | Low | High |

| Methoxy (-OCH₃) | Moderate | Moderate | Moderate |

| Ethoxy (-OCH₂CH₃) | High | High | Low |

Research Findings

- Ethoxy vs. Methoxy : Ethoxy substitutions in Q5 improve bioavailability by 73% compared to quercetin, whereas methoxy analogs show marginal gains .

- Substituent Position : 2,4-diethoxy phenyl (target) vs. 3,4-diethoxy phenyl (Q5) may influence binding to vascular receptors, as positional isomers often exhibit divergent pharmacological profiles .

- Synthetic Challenges : Ethoxy groups require stringent reaction conditions (e.g., prolonged alkylation with ethyl iodide), as seen in Q5’s synthesis .

Actividad Biológica

2-(2,4-Diethoxyphenyl)-3,5,7-triethoxychromen-4-one, also known as MRS-1086, is a synthetic compound belonging to the class of flavonoids. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of MRS-1086, supported by data tables and relevant research findings.

Chemical Structure and Properties

MRS-1086 has the following chemical structure:

- Molecular Formula : C25H30O7

- Molecular Weight : 442.5 g/mol

- CAS Number : 176220-93-2

The compound features a chromenone backbone with multiple ethoxy substitutions that enhance its solubility and biological activity.

Antioxidant Activity

MRS-1086 exhibits significant antioxidant properties, which are crucial in combating oxidative stress associated with various diseases. Studies have demonstrated that this compound can scavenge free radicals effectively.

Table 1: Antioxidant Activity of MRS-1086

| Study | Method Used | IC50 (µM) | |

|---|---|---|---|

| DPPH Assay | 12.5 | Effective in scavenging DPPH radicals | |

| ABTS Assay | 15.0 | Strong ABTS radical scavenging activity |

Anti-inflammatory Effects

Research indicates that MRS-1086 possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This mechanism is vital for conditions such as arthritis and other inflammatory diseases.

Table 2: Anti-inflammatory Effects of MRS-1086

| Study | Cytokine Measured | Inhibition (%) | |

|---|---|---|---|

| TNF-alpha | 75 | Significant inhibition of TNF-alpha production | |

| IL-6 | 60 | Effective in reducing IL-6 levels |

Anticancer Properties

MRS-1086 has shown promise in various cancer models. It induces apoptosis in cancer cells while sparing normal cells, which is a crucial aspect of cancer therapy.

Case Studies on Anticancer Activity

- Breast Cancer : A study demonstrated that MRS-1086 reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway.

- Lung Cancer : In A549 lung cancer cells, MRS-1086 inhibited cell proliferation and migration, suggesting potential use in lung cancer treatment.

The biological activities of MRS-1086 can be attributed to several mechanisms:

- Antioxidant Mechanism : The ethoxy groups enhance electron donation capabilities, allowing effective neutralization of free radicals.

- Anti-inflammatory Pathway : Inhibition of NF-kB signaling pathways leads to decreased expression of inflammatory cytokines.

- Apoptotic Induction : Activation of caspases and modulation of Bcl-2 family proteins promote apoptosis in cancer cells.

Q & A

Q. Methodological Answer :

Single-Crystal X-ray Diffraction (SCXRD) :

- Grow crystals via slow evaporation (ethanol/chloroform, 1:1).

- Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refine using SHELXL (R-factor < 0.05) to determine bond angles/lengths (e.g., C4=O bond ~1.22 Å) .

Powder XRD : Compare experimental patterns with simulated data from SCXRD to assess phase purity .

Differential Scanning Calorimetry (DSC) : Identify melting points (e.g., 180–185°C) and polymorphic transitions .

Case Study : A 2021 study reported a monoclinic crystal system (space group P2₁/c) with Z = 4, validated via SHELXTL .

Advanced: How can computational methods predict the compound’s spectroscopic and reactivity profiles?

Q. Methodological Answer :

Density Functional Theory (DFT) :

- Optimize geometry at B3LYP/6-311+G(d,p) level.

- Calculate IR vibrational frequencies (e.g., C=O stretch at ~1650 cm⁻¹) and compare with experimental FT-IR .

Molecular Dynamics (MD) Simulations : Model solvation effects in DMSO/water to predict NMR chemical shifts (<0.3 ppm deviation) .

Frontier Molecular Orbital (FMO) Analysis : Determine HOMO-LUMO gaps (~4.2 eV) to assess redox stability and nucleophilic sites .

Validation : A 2024 study achieved 95% concordance between DFT-predicted -NMR shifts and experimental data .

Advanced: What strategies address low yield in the final cyclization step?

Methodological Answer :

Low yields (<40%) often stem from steric hindrance or side reactions. Mitigation strategies:

Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours vs. 24 hours) and improve yield (65–70%) at 100°C .

Catalytic Optimization : Use ionic liquids (e.g., [BMIM]BF₄) to enhance electrophilic activation of the aldehyde .

In Situ Monitoring : Employ ReactIR to track ketone intermediate consumption and optimize reaction quenching .

Case Study : A 2023 protocol achieved 72% yield by replacing NaOH with KOH in H₂O₂/ethanol, minimizing over-oxidation .

Basic: How is the compound’s stability assessed under physiological conditions?

Q. Methodological Answer :

pH Stability Studies :

- Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours.

- Analyze degradation via HPLC: >90% stability at pH 7.4, but <50% at pH 1.2 (acid-catalyzed hydrolysis of ethoxy groups) .

Light Exposure Tests : Use UV-vis spectroscopy (λ = 254 nm) to detect photodegradation products (e.g., quinone formation) .

Thermogravimetric Analysis (TGA) : Confirm thermal stability up to 150°C, with decomposition onset at 200°C .

Advanced: What in vitro assays evaluate its bioactivity?

Q. Methodological Answer :

Antimicrobial Activity :

- MIC Assay : Test against S. aureus and E. coli (96-well plate, 0–100 µg/mL). Use resazurin dye for viability readouts .

Antioxidant Potential :

Enzyme Inhibition :

Data Interpretation : Compare results with positive controls (e.g., morin for antioxidant assays) and validate via dose-response curves .

Advanced: How to resolve discrepancies in logP values between computational and experimental data?

Q. Methodological Answer :

Experimental logP :

- Shake-Flask Method : Partition between octanol/water (1:1). Measure concentrations via UV-vis (λ = 280 nm) .

Computational Adjustments :

- Apply correction factors in ChemAxon or ACD/Labs for ethoxy group contributions.

QSAR Modeling : Use topological polar surface area (TPSA) and molar refractivity (e.g., 76.86 cm³) to refine predictions .

Example : A 2014 study reported experimental logP = 2.16 vs. predicted 2.45; corrections for ethoxy solvation improved concordance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.